Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride
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Description
The compound "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride" is not directly mentioned in the provided papers, but the papers discuss related compounds and methodologies that could be relevant to its synthesis and properties. The papers focus on the synthesis of various methyl carboxylate compounds with tert-butyl groups and their structural analyses.
Synthesis Analysis
Paper describes the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate using a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA). This method shows the versatility of the reaction, tolerating various functional groups, which could be applicable to the synthesis of the compound if similar functional groups are present.
In paper , the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate is reported. This process involves several steps starting from L-aspartic acid, including selective methylation, Boc-protection, acylation, reduction, and oxidation, with an overall yield of about 41%. This multi-step synthesis could provide insights into the synthesis of "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride" if similar chiral centers or protective groups are required.
Molecular Structure Analysis
The structural analysis of methyl bicyclobutane-1-carboxylate oligomers is discussed in paper . The study uses anionic polymerization and investigates the initiation mechanism of the polymerization process. The NMR analyses of the oligomers provide information on the end-group structures, which could be relevant for understanding the molecular structure of "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride".
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride". However, the methodologies and reactions mentioned, such as the Hofmann rearrangement in paper and the various steps in the synthesis process in paper , could potentially be applied to the compound to understand its reactivity and possible transformations.
Physical and Chemical Properties Analysis
None of the papers directly address the physical and chemical properties of "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride". However, the synthesis methods and structural analyses provided in papers , , and could indirectly inform the properties of the compound by analogy to the compounds studied in these papers. For instance, the solubility, stability, and reactivity of the compound could be inferred from the behavior of similar tert-butyl-containing methyl carboxylates under various conditions.
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques : Research has explored various synthetic pathways for creating compounds related to "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate; hydrochloride". For instance, the study on the preparation and reactions of 1,3-diphosphacyclobutane-2,4-diyls highlights the formation and transformation of compounds with cyclobutane rings, indicating methodologies that might be applicable to synthesizing "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate; hydrochloride" (Sugiyama, Ito, & Yoshifuji, 2004).
Molecular Structure Analysis : The intrinsic conformational properties of closely related compounds, such as 1-aminocyclobutane-1-carboxylic acid, have been identified through quantum mechanical calculations, providing insights into the structural aspects that could influence the chemical behavior and application of "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate; hydrochloride" (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Pharmacological Applications
- Potential Pharmacological Applications : While direct studies on "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate; hydrochloride" may not be available, research into related compounds provides a glimpse into potential applications. For example, studies on 1-aminocyclobutanecarboxylic acid derivatives have shown significant activities as NMDA receptor antagonists, suggesting that structurally related compounds like "Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate; hydrochloride" could also be explored for similar pharmacological effects (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).
properties
IUPAC Name |
methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)7-5-10(11,6-7)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHHVNUARNZRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride |
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